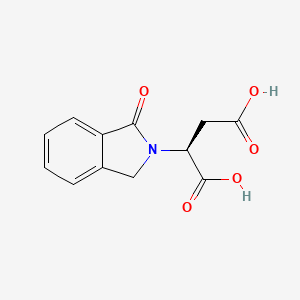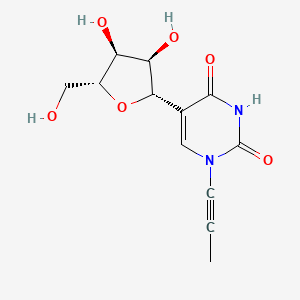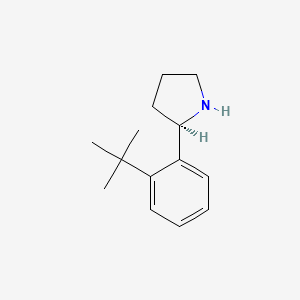
(R)-2-(2-(tert-Butyl)phenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(2-(tert-Butyl)phenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and synthetic compounds. The presence of the tert-butyl group and the phenyl ring in the structure of ®-2-(2-(tert-Butyl)phenyl)pyrrolidine imparts unique chemical and physical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-(tert-Butyl)phenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-1-(tert-butyl)benzene and pyrrolidine.
Formation of the Intermediate: The first step involves the formation of an intermediate by reacting 2-bromo-1-(tert-butyl)benzene with a suitable base, such as sodium hydride, to generate the corresponding organometallic reagent.
Cyclization: The organometallic reagent is then reacted with pyrrolidine under appropriate conditions to form the desired pyrrolidine ring.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of ®-2-(2-(tert-Butyl)phenyl)pyrrolidine may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, and may include additional steps for purification and quality control.
化学反応の分析
Types of Reactions
®-2-(2-(tert-Butyl)phenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the pyrrolidine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry
®-2-(2-(tert-Butyl)phenyl)pyrrolidine is used as a building block in the synthesis of various complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, ®-2-(2-(tert-Butyl)phenyl)pyrrolidine may be used as a ligand in the study of enzyme-substrate interactions or as a probe in biochemical assays.
Medicine
The compound may have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its chiral nature makes it an interesting candidate for drug design and development.
Industry
In the industrial sector, ®-2-(2-(tert-Butyl)phenyl)pyrrolidine may be used in the production of specialty chemicals, polymers, and other materials.
作用機序
The mechanism of action of ®-2-(2-(tert-Butyl)phenyl)pyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
類似化合物との比較
Similar Compounds
(S)-2-(2-(tert-Butyl)phenyl)pyrrolidine: The enantiomer of ®-2-(2-(tert-Butyl)phenyl)pyrrolidine, which may have different biological activities and properties.
2-Phenylpyrrolidine: A similar compound without the tert-butyl group, which may have different chemical and physical properties.
2-(tert-Butyl)phenylamine: A related compound with an amine group instead of the pyrrolidine ring.
Uniqueness
®-2-(2-(tert-Butyl)phenyl)pyrrolidine is unique due to its chiral nature and the presence of both the tert-butyl group and the phenyl ring. These structural features impart specific chemical and physical properties that differentiate it from similar compounds.
特性
分子式 |
C14H21N |
|---|---|
分子量 |
203.32 g/mol |
IUPAC名 |
(2R)-2-(2-tert-butylphenyl)pyrrolidine |
InChI |
InChI=1S/C14H21N/c1-14(2,3)12-8-5-4-7-11(12)13-9-6-10-15-13/h4-5,7-8,13,15H,6,9-10H2,1-3H3/t13-/m1/s1 |
InChIキー |
OALPXFJKHZQIGA-CYBMUJFWSA-N |
異性体SMILES |
CC(C)(C)C1=CC=CC=C1[C@H]2CCCN2 |
正規SMILES |
CC(C)(C)C1=CC=CC=C1C2CCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


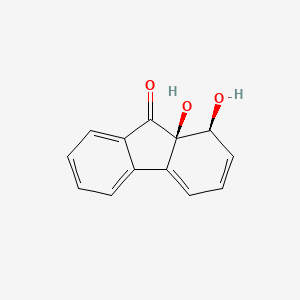
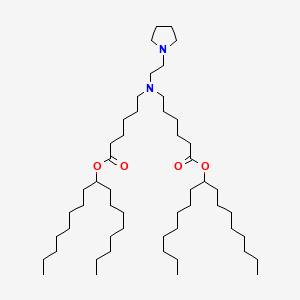
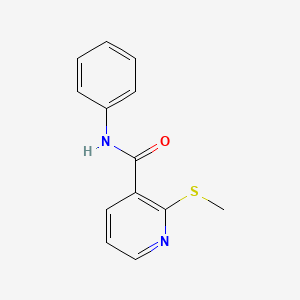
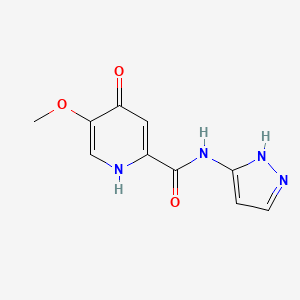

![3-[6-(3-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13358438.png)
![ethyl 4-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13358444.png)
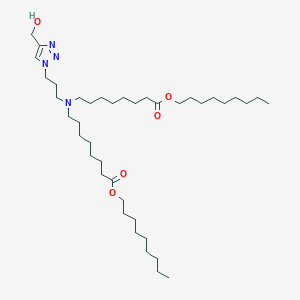

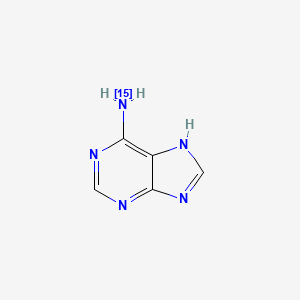
![ethyl 2-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13358457.png)
![tert-Butyl(((3R)-1-((3aR,4R,6aS,Z)-2-methoxy-5-(((trimethylsilyl)oxy)methylene)hexahydro-2H-cyclopenta[b]furan-4-yl)-5-phenylpentan-3-yl)oxy)dimethylsilane](/img/structure/B13358462.png)
